molecular formula C18H16F3N5O3 B3571360 N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3571360
M. Wt: 407.3 g/mol
InChI Key: IGEUBSOGJPKUGJ-UHFFFAOYSA-N
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Description

N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with tert-butyl, nitrophenyl, and trifluoromethyl groups. These substituents contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and trifluoromethyl positions, using reagents such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    N-tert-butyl-α-(4-nitrophenyl)nitrone: This compound shares the tert-butyl and nitrophenyl groups but differs in its core structure and overall reactivity.

    N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide: This compound contains similar trifluoromethyl and tert-butyl groups but has a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties and reactivity.

Properties

IUPAC Name

N-tert-butyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3/c1-17(2,3)23-16(27)13-9-15-22-12(8-14(18(19,20)21)25(15)24-13)10-4-6-11(7-5-10)26(28)29/h4-9H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEUBSOGJPKUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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